REACTION_CXSMILES
|
C[O:2][C:3]1[CH:17]=[CH:16][C:6]2[C:7]([CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[N:8][O:9][C:5]=2[CH:4]=1.C(Cl)Cl.B(Br)(Br)Br.C(Cl)Cl.C(OCC)(=O)C>C1(C)C=CC=CC=1>[OH:2][C:3]1[CH:17]=[CH:16][C:6]2[C:7]([CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[N:8][O:9][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
N-[1-(6-methoxy-1,2-benzisoxazol-3-yl)ethyl]acetamide
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=NO2)C(C)NC(C)=O)C=C1
|
Name
|
boron tribromide methylene chloride
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.B(Br)(Br)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
boron tribromide methylene chloride
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling and, under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
at room temperature, and the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under heating at 50° C. for 16 hr
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(=NO2)C(C)NC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |